(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid
Description
(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1416251-98-3) is a boronic acid derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group and a methoxycarbonyl substituent on the aromatic ring. The compound is synthesized to leverage the TBDMS group’s role in enhancing stability and solubility during organic syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₄H₂₃BO₅Si, with a molecular weight of 310.23 g/mol . The TBDMS group serves as a protective moiety for the hydroxyl group, preventing unwanted side reactions, while the methoxycarbonyl (-COOMe) substituent introduces electron-withdrawing effects that modulate the boronic acid’s reactivity. This compound is commercially available (e.g., BLD Pharm) at 95% purity and is typically in stock, making it accessible for pharmaceutical and materials science research .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-5-methoxycarbonylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO5Si/c1-14(2,3)21(5,6)20-12-8-10(13(16)19-4)7-11(9-12)15(17)18/h7-9,17-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEROKKPZZNURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO5Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a phenol derivative, which is then protected with a tert-butyldimethylsilyl chloride to form the TBDMS ether.
Formation of Boronic Acid: The protected phenol is then subjected to a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron or a similar boron source.
Introduction of Methoxycarbonyl Group:
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The TBDMS ether can be selectively deprotected under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
Phenols: From oxidation of the boronic acid group.
Alcohols/Aldehydes: From reduction of the methoxycarbonyl group.
Free Phenol: From deprotection of the TBDMS ether.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C16H25BNO4Si
- Molecular Weight : 335.47 g/mol
- CAS Number : 1416251-98-3
The presence of the boronic acid functional group allows for unique reactivity, particularly in coupling reactions, while the tert-butyldimethylsilyl group provides protection against unwanted reactions during synthesis.
Organic Synthesis
Boronic acids are widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound can facilitate the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.
Case Study : In a study by Cammidge and Miyaura, the use of boronic acids, including derivatives like (3-((tert-butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid, demonstrated high efficiency in synthesizing biaryl compounds through palladium-catalyzed reactions .
Medicinal Chemistry
Boronic acids have been explored for their potential as therapeutic agents. The ability to modulate biological activity through structural variations makes compounds like (3-((tert-butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid attractive candidates for drug development.
Example : Research indicates that boronic acids can act as inhibitors of proteasome activity, which is crucial for cancer therapy. The modification of boronic acids to enhance selectivity and potency is an ongoing area of investigation .
Sensors and Biosensors
The unique properties of boronic acids enable their use in sensor technology, particularly for detecting glycoproteins and other biomolecules through specific interactions with diols.
Application : A study highlighted the use of boronic acid-functionalized materials to create immunosensors capable of detecting cortisol and adrenocorticotropin in human serum samples. The binding interactions facilitated by the boronic acid moiety were critical for the sensor's performance .
Data Table: Applications Overview
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and catalysis. The TBDMS ether and methoxycarbonyl groups provide stability and functionality, allowing for selective reactions and transformations.
Comparison with Similar Compounds
TBDMS-Protected vs. Unprotected Analogs
In contrast, the TBDMS group in the target compound improves lipophilicity and stability, enabling its use in multi-step syntheses where harsh conditions (e.g., Grignard reactions) are required .
Electronic Effects of Substituents
The methoxycarbonyl group (-COOMe) in the target compound is a strong electron-withdrawing group (EWG), which polarizes the aromatic ring and enhances the boronic acid’s reactivity in Suzuki couplings. This effect is evident in , where a related boronic acid (3-(methoxycarbonyl)phenylboronic acid) successfully participated in a Suzuki reaction to form a tetra-substituted thiophene inhibitor .
Steric and Solubility Considerations
The TBDMS group introduces steric bulk, which may slow coupling kinetics but improves solubility in organic solvents (e.g., THF, dioxane). For example, the target compound’s TBDMS-O and -COOMe substituents balance steric hindrance and electronic activation, making it suitable for reactions requiring controlled reactivity .
Research Findings and Limitations
- Reactivity : The target compound’s -COOMe group enhances electrophilicity, enabling efficient cross-couplings with electron-rich aryl halides. However, its TBDMS group may necessitate deprotection steps in downstream functionalization .
- Stability : TBDMS-protected boronic acids exhibit superior shelf life compared to unprotected analogs, as seen in , where unprotected derivatives (e.g., (3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)phenyl)boronic acid) are discontinued due to stability issues .
- Limitations : Some analogs, such as {6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid (CAS 2377611-90-8), are discontinued, highlighting challenges in commercial availability for certain derivatives .
Biological Activity
(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) group and a methoxycarbonyl moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : CHB OSi
- CAS Number : 1416251-98-3
- Molecular Weight : 294.41 g/mol
Boronic acids are known to interact with biological molecules, particularly in the context of enzyme inhibition. The presence of the boron atom allows for reversible covalent bonding with diols, which can affect the activity of enzymes involved in various metabolic pathways. The TBDMS group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have shown that boronic acids exhibit antimicrobial properties, particularly against resistant strains of bacteria. For instance, research has indicated that certain boronic acid derivatives can inhibit the growth of Mycobacterium abscessus, a pathogen associated with pulmonary infections. The mechanism involves the inhibition of specific enzymes critical for bacterial survival, making boronic acids valuable in antibiotic development .
Anti-inflammatory Properties
In addition to antimicrobial effects, some boronic acids have demonstrated anti-inflammatory activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory pathways through the inhibition of specific enzymes like COX-2 has been observed, suggesting potential therapeutic uses in managing chronic inflammation .
Cancer Research
Boronic acids are also being explored for their anticancer properties. Studies have indicated that they can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. By disrupting this process, boronic acids may induce apoptosis in malignant cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
